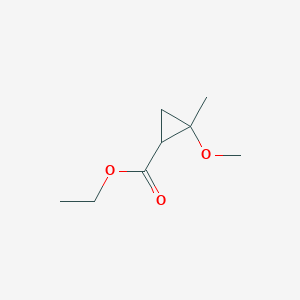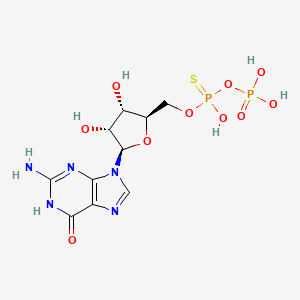
Guanosine 5'-O-(1-thiodiphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-O-(1-thiodiphosphate) is a sulfur-containing nucleotide analog of guanosine diphosphate. This compound is known for its role as a non-hydrolyzable analog of guanosine diphosphate, which makes it valuable in biochemical and pharmacological research. It is often used to study G-protein-coupled receptor signaling pathways due to its ability to inhibit G-protein activation by guanosine triphosphate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-O-(1-thiodiphosphate) typically involves the thiophosphorylation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group . The reaction is usually carried out in an anhydrous solvent such as acetonitrile, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of guanosine 5’-O-(1-thiodiphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is optimized to handle large volumes, often employing high-performance liquid chromatography (HPLC) for final product isolation .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-O-(1-thiodiphosphate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or reduced to form thiols under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used to oxidize the sulfur atom.
Reducing Agents: Dithiothreitol (DTT) or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Guanosine 5’-O-(1-thiodiphosphate) has a wide range of applications in scientific research:
Biochemistry: It is used to study G-protein-coupled receptor signaling pathways by inhibiting G-protein activation.
Pharmacology: The compound is employed in drug discovery to investigate the mechanisms of action of various pharmacological agents.
Molecular Biology: It is used in studies involving nucleotide-binding proteins and enzymes.
Mécanisme D'action
Guanosine 5’-O-(1-thiodiphosphate) exerts its effects by acting as a competitive inhibitor of guanosine triphosphate. It binds to the guanosine triphosphate-binding site on G-proteins, preventing the activation of these proteins by guanosine triphosphate . This inhibition disrupts downstream signaling pathways, making it a valuable tool for studying G-protein-coupled receptor functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine 5’-O-(2-thiodiphosphate): Another sulfur-containing analog of guanosine diphosphate, but with the sulfur atom in a different position.
Guanosine 5’-triphosphate: The natural triphosphate form of guanosine, which is hydrolyzable and activates G-proteins.
Adenosine 5’-O-(1-thiodiphosphate): A similar compound with adenosine instead of guanosine, used in analogous studies.
Uniqueness
Guanosine 5’-O-(1-thiodiphosphate) is unique due to its non-hydrolyzable nature, which allows it to act as a stable inhibitor of G-protein activation. This property makes it particularly useful in studies where prolonged inhibition of G-protein signaling is required .
Propriétés
Numéro CAS |
71783-24-9 |
|---|---|
Formule moléculaire |
C10H15N5O10P2S |
Poids moléculaire |
459.27 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,27?/m1/s1 |
Clé InChI |
BMFDWNNPPWNUAM-PIORMBHWSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


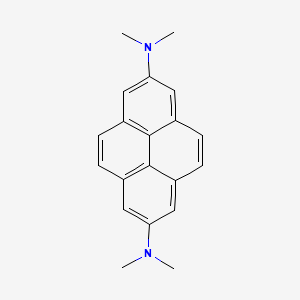
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)

![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)

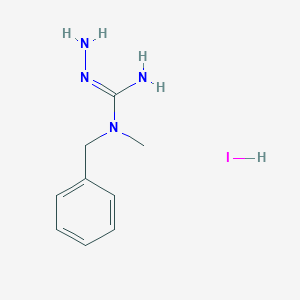

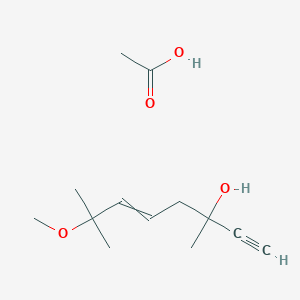
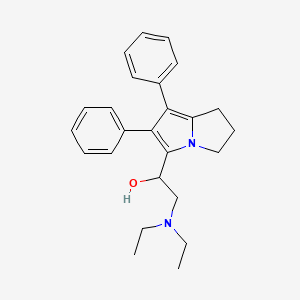
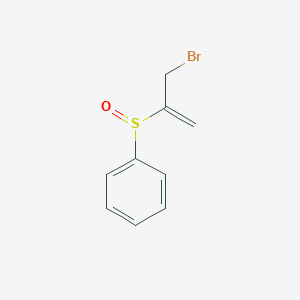
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
